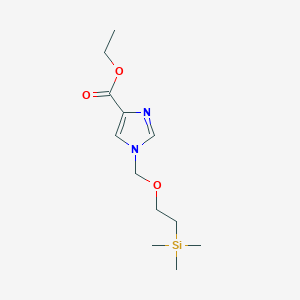
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is an organic compound that features an imidazole ring substituted with an ethyl ester and a trimethylsilyl-protected ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically involves the reaction of 1H-imidazole-4-carboxylic acid with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester and trimethylsilyl groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and silyl groups.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Hydrolysis: Yields 1H-imidazole-4-carboxylic acid and 2-(trimethylsilyl)ethanol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学研究应用
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its imidazole core.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate exerts its effects is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
相似化合物的比较
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the ethyl ester and trimethylsilyl groups, making it less lipophilic and potentially less bioavailable.
2-(Trimethylsilyl)ethanol: A simpler molecule that lacks the imidazole ring, limiting its biological activity.
Ethyl 1H-imidazole-4-carboxylate: Similar but lacks the trimethylsilyl-protected ethoxy group, affecting its stability and reactivity.
Uniqueness
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is unique due to the combination of its imidazole ring, ethyl ester, and trimethylsilyl-protected ethoxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H22N2O3Si |
|---|---|
分子量 |
270.40 g/mol |
IUPAC 名称 |
ethyl 1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-8-14(9-13-11)10-16-6-7-18(2,3)4/h8-9H,5-7,10H2,1-4H3 |
InChI 键 |
SFCHLUWFCOAMIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C=N1)COCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


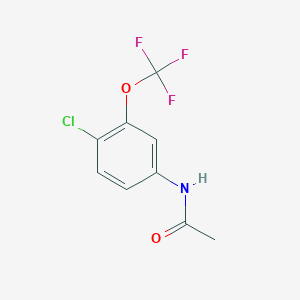
![3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13667661.png)
![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)

![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)
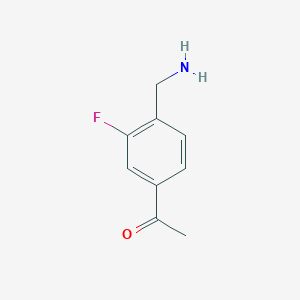
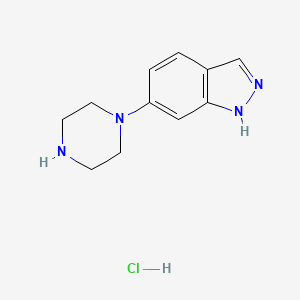
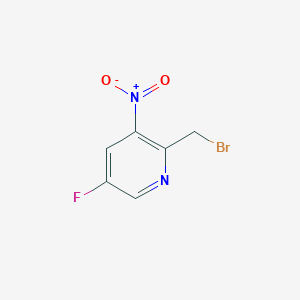
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
